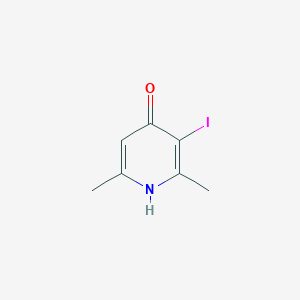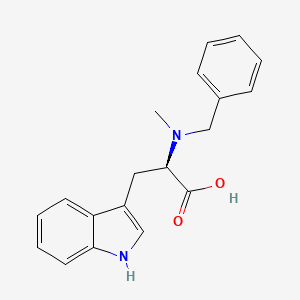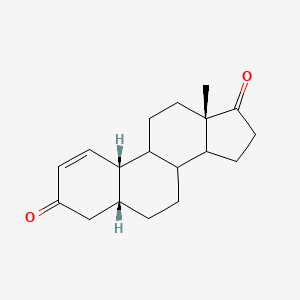
(5beta)-Estr-1-ene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5beta)-Estr-1-ene-3,17-dione: is a steroidal compound that belongs to the class of estrane steroids. It is characterized by its unique structure, which includes a double bond between the first and second carbon atoms and keto groups at the third and seventeenth positions. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5beta)-Estr-1-ene-3,17-dione typically involves the oxidation of estrone or other related steroidal precursors. Common reagents used in these synthetic routes include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) for oxidation reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The focus in industrial settings is on optimizing the yield, reducing production costs, and minimizing impurities .
化学反应分析
Types of Reactions: (5beta)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using strong oxidizing agents.
Reduction: Reduction of the keto groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto groups can yield (5beta)-Estr-1-ene-3,17-diol .
科学研究应用
Chemistry: In chemistry, (5beta)-Estr-1-ene-3,17-dione is used as a precursor for the synthesis of various steroidal derivatives. It serves as a key intermediate in the production of other biologically active steroids .
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on various biological pathways. It is used in experiments to understand the mechanisms of steroid hormone action .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use in hormone replacement therapy and as a treatment for certain hormonal disorders .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other steroid-based products. Its chemical properties make it a valuable starting material for various industrial processes .
作用机制
The mechanism of action of (5beta)-Estr-1-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to these receptors and modulates their activity, leading to changes in gene expression and cellular function. The molecular targets include estrogen receptors and other nuclear receptors involved in steroid hormone signaling pathways .
相似化合物的比较
Estrone: Another steroidal compound with a similar structure but differing in the position of the double bond and functional groups.
Estradiol: A potent estrogen with hydroxyl groups at the third and seventeenth positions instead of keto groups.
Testosterone: An androgenic steroid with a different arrangement of functional groups and double bonds.
Uniqueness: (5beta)-Estr-1-ene-3,17-dione is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its role as a precursor in steroid synthesis highlight its importance in scientific research and industrial applications .
属性
分子式 |
C18H24O2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
(5R,10R,13S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14?,15?,16?,18+/m1/s1 |
InChI 键 |
RQGGPWBODAZZPE-WTQSVHAMSA-N |
手性 SMILES |
C[C@]12CCC3[C@H]4C=CC(=O)C[C@H]4CCC3C1CCC2=O |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


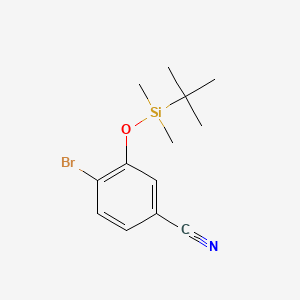
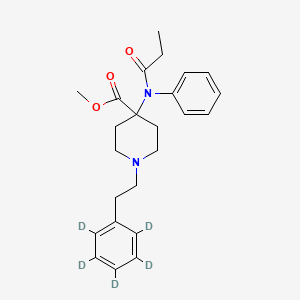
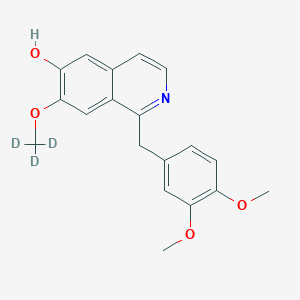
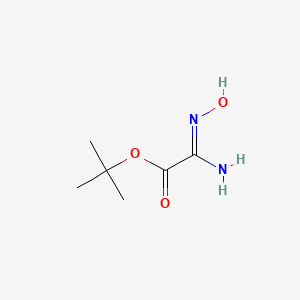

![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
